Bis(4-phenoxyphenyl)acetylene
Description
Historical Trajectories and Modern Relevance of Acetylene (B1199291) Chemistry
The journey of acetylene chemistry began in 1836 with the discovery of acetylene gas by Edmund Davy. encyclopedia.comwikipedia.orglmu.edu Initially, its primary application was in illumination, such as in carbide lamps for miners and street lighting, due to the brilliant white light produced upon combustion. encyclopedia.com A significant advancement came in the late 1800s with the development of a method to produce acetylene by reacting calcium carbide with water. encyclopedia.com The early 20th century saw the invention of the oxy-acetylene blowpipe, which revolutionized steel welding and cutting. firstsuperspeedway.com
Historically, acetylene, also known as ethyne (B1235809), served as a fundamental building block for the synthesis of various industrial chemicals. wikipedia.orgredriver.team However, with the rise of petrochemicals, ethylene (B1197577) and propylene (B89431) largely replaced acetylene in many of these applications. wikipedia.org Despite this shift, acetylene chemistry has experienced a resurgence in modern research, particularly in the synthesis of complex organic molecules and advanced materials. The development of new catalytic systems, such as those involving palladium, has enabled a wide range of selective transformations of acetylenic compounds. nih.gov
Structural Design Principles of Arylacetylenes for Functional Materials
The design of arylacetylenes for functional materials hinges on the principle of tuning their electronic and physical properties through modification of the aryl substituents. The nature and position of these substituents can profoundly influence the molecule's conjugation length, energy levels, and intermolecular interactions. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, thereby affecting the material's optical and electronic properties.
Key design considerations include:
Molecular Rigidity and Linearity: The acetylenic linkage provides a rigid and linear scaffold, which is advantageous for creating well-ordered molecular assemblies and liquid crystalline phases. ontosight.ai
π-Conjugation: The extended π-system across the diarylacetylene core is fundamental to its use in organic electronics, enabling efficient charge transport. acs.org
Substituent Effects: The strategic placement of functional groups on the aryl rings allows for fine-tuning of properties such as solubility, thermal stability, and solid-state packing.
Self-Assembly: The shape and electronic nature of diarylacetylenes can direct their self-assembly into desirable supramolecular architectures, crucial for applications in nanotechnology and materials science.
The versatility of arylacetylene chemistry allows for the synthesis of a vast library of compounds with tailored properties for applications in areas like nonlinear optics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). ontosight.aiacs.org
Positioning of Bis(4-phenoxyphenyl)acetylene within Contemporary Organic and Polymer Science
This compound is a specific diarylacetylene that has garnered attention in the fields of organic and polymer science. Its structure, featuring terminal phenoxy groups, imparts a combination of rigidity from the diphenylacetylene (B1204595) core and flexibility from the ether linkages. This unique combination influences its solubility, processability, and thermal properties, making it a valuable monomer or component in the synthesis of high-performance polymers.
In contemporary research, this compound is investigated for its potential in creating materials with high thermal stability and desirable dielectric properties. google.comacs.org The phenoxy groups can enhance solubility in organic solvents, facilitating the processing of polymers derived from it. Furthermore, the acetylene unit can undergo various chemical transformations, including polymerization, to form cross-linked networks with high thermal and oxidative stability. google.com The study of such molecules contributes to the broader understanding of structure-property relationships in advanced materials, guiding the design of next-generation polymers for demanding applications in aerospace, electronics, and other high-technology sectors.
Interactive Data Table: Properties of Selected Diarylacetylenes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 77384-56-6 chemsrc.com | C26H18O2 | 362.42 | High thermal stability, used in high-performance polymers. google.comacs.org |
| Bis(4-dimethylaminophenyl)acetylene | 62063-67-6 chemicalbook.com | C18H20N2 | 264.36 chemicalbook.com | Possesses electron-donating groups, of interest for nonlinear optics. |
| Phenylacetylene | 536-74-3 wikipedia.org | C8H6 | 102.133 wikipedia.org | The simplest arylacetylene, used as a model compound in research. wikipedia.org |
| 4,4'-Dihexanoyloxydiphenyldiacetylene | Not available | C28H30O4 | 430.54 | Exhibits liquid crystalline properties. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxy-4-[2-(4-phenoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKSNWIXFGRPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366858 | |
| Record name | Bis(4-phenoxyphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77384-56-6 | |
| Record name | Bis(4-phenoxyphenyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Phenoxyphenyl Acetylene and Structural Analogs
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone in the synthesis of diarylacetylenes, offering efficient and versatile methods for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, stands out as a primary technique for creating the characteristic ethyne (B1235809) linkage in Bis(4-phenoxyphenyl)acetylene.
Sonogashira Coupling Approaches for Ethyne Linkage Formation
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgjk-sci.com This reaction is widely employed for the synthesis of arylalkynes and conjugated enynes under mild conditions, often at room temperature. gold-chemistry.org For the synthesis of symmetrical diarylacetylenes like this compound, a common approach involves the coupling of two equivalents of an aryl halide with a suitable acetylene (B1199291) source. wikipedia.org
One prevalent strategy utilizes trimethylsilylacetylene (B32187) as a convenient and safer alternative to gaseous acetylene. libretexts.orgwikipedia.org The trimethylsilyl (B98337) group serves as a protective group, preventing unwanted reactions at one end of the acetylene. Following the initial coupling, the silyl (B83357) group can be removed in situ to generate a terminal alkyne, which can then react further. wikipedia.org
The general mechanism of the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. Simultaneously, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt to form a copper(I) acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the active palladium catalyst. wikipedia.org
Optimization of Catalytic Systems and Reaction Parameters
The efficiency of the Sonogashira coupling is highly dependent on the optimization of the catalytic system and various reaction parameters. While traditional systems often employ palladium catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ with a copper(I) salt (e.g., CuI) and an amine base (e.g., triethylamine), significant research has focused on improving these conditions. libretexts.orgjk-sci.com
A key challenge in Sonogashira couplings is the undesired homocoupling of the terminal alkyne, often referred to as Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen. washington.edursc.org To mitigate this side reaction, copper-free Sonogashira protocols have been developed. researchgate.net These systems often require alternative bases or ligands to facilitate the reaction. The mechanism in copper-free conditions involves the direct reaction of the alkyne with the palladium complex. libretexts.org
The choice of palladium catalyst, ligands, base, and solvent significantly impacts the reaction yield and selectivity. For instance, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition. libretexts.org The optimization of these parameters is crucial for achieving high yields and minimizing side products, particularly in the synthesis of complex molecules. researchgate.netkaust.edu.sa
| Parameter | Variation | Effect on Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Choice affects activity and stability. libretexts.orggold-chemistry.org |
| Co-catalyst | CuI, CuBr | Increases reaction rate but can promote homocoupling. wikipedia.orgwashington.edu |
| Ligand | PPh₃, bidentate phosphines, N-heterocyclic carbenes | Influences catalyst stability and reactivity. libretexts.org |
| Base | Et₃N, piperidine, Cs₂CO₃ | Essential for the deprotonation of the terminal alkyne. rsc.orgijnc.ir |
| Solvent | Toluene, THF, DMF, MeCN | Affects solubility of reactants and catalyst. ijnc.irmdpi.com |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidative homocoupling (Glaser coupling). washington.edu |
Precursor Synthesis and Phenoxyphenyl Moiety Functionalization
The synthesis of this compound necessitates the preparation of functionalized precursors, specifically those containing the 4-phenoxyphenyl moiety. A common precursor is a 4-phenoxyphenyl halide, such as 4-iodo-1-phenoxybenzene or 4-bromo-1-phenoxybenzene, which can then undergo Sonogashira coupling.
The synthesis of such precursors can be achieved through various established methods in organic chemistry. For instance, the Ullmann condensation or Buchwald-Hartwig amination-type reactions can be employed to form the diaryl ether linkage of the phenoxyphenyl group. This typically involves the reaction of a phenol (B47542) with an activated aryl halide in the presence of a copper or palladium catalyst, respectively. Alternatively, nucleophilic aromatic substitution reactions can be utilized.
Another approach to synthesizing the phenoxyphenyl precursor involves the diazotization of a corresponding aniline (B41778) (e.g., 4-phenoxyaniline) followed by a Sandmeyer-type reaction to introduce the desired halide. google.com The functionalization of the phenoxyphenyl moiety allows for the introduction of various substituents, which can be used to tune the electronic and physical properties of the final diarylacetylene product.
Emerging Synthetic Strategies for Alkyne Introduction
Beyond the well-established Sonogashira coupling, other synthetic methodologies are being explored for the introduction of the alkyne unit in the synthesis of diarylacetylenes. These emerging strategies often focus on the use of alternative acetylene sources or novel reaction pathways.
Hydrosilylation Reactions in Alkynyl Silane Synthesis
Hydrosilylation of alkynes, which involves the addition of a silicon-hydride bond across a carbon-carbon triple bond, is a powerful method for the synthesis of vinylsilanes. scientificspectator.comresearchgate.net While not a direct route to the alkyne itself, the resulting vinylsilanes are versatile synthetic intermediates that can be further functionalized. This reaction can be catalyzed by various transition metals, including platinum, rhodium, and ruthenium complexes. scientificspectator.comnih.gov
The regioselectivity and stereoselectivity of alkyne hydrosilylation are influenced by the choice of catalyst, substrate, and reaction conditions. scientificspectator.com For terminal alkynes, the reaction can yield α-silyl, (E)-β-silyl, or (Z)-β-silyl vinylsilanes. scientificspectator.com Alkynyl silanes, which can be prepared through other routes, are also valuable precursors in cross-coupling reactions.
Acetylene Generating Systems in Organic Synthesis
To circumvent the challenges associated with handling gaseous acetylene, various in situ acetylene generation systems have been developed. A widely used approach in the context of Sonogashira and related couplings is the use of trimethylsilylacetylene, as mentioned earlier. libretexts.orgwikipedia.org This liquid reagent is easier to handle and allows for controlled, stepwise reactions. The trimethylsilyl group can be cleaved under basic conditions, often in the same pot as the coupling reaction, to generate the terminal alkyne. wikipedia.org
Other methods for generating acetylene in situ include the use of calcium carbide with a proton source, which has been applied in some cross-coupling reactions to synthesize symmetrical diarylacetylenes. nih.gov These methods offer practical advantages by avoiding the need for specialized equipment for handling gases. researchgate.net
Stereoselective Synthesis of Substituted Alkenyl Derivatives
The synthesis of substituted alkenyl derivatives from diarylacetylenes, such as this compound, necessitates precise control over the stereochemistry of the resulting double bond, leading to either the (E)-(trans) or (Z)-(cis) isomer. The stereochemical outcome is critical as the geometric arrangement of the substituents significantly influences the material's physical, chemical, and electronic properties. Various synthetic methodologies have been developed for the stereoselective semi-reduction of the alkyne functional group to an alkene.
The primary strategies for this transformation involve the controlled addition of two hydrogen atoms across the triple bond. The stereochemistry of the product is determined by whether the addition occurs on the same side of the alkyne (syn-addition, yielding the Z-isomer) or on opposite sides (anti-addition, yielding the E-isomer).
Synthesis of (Z)-Alkenyl Derivatives
The formation of (Z)-alkenes from diarylacetylenes is typically achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. This approach prevents over-reduction to the corresponding alkane.
Lindlar's Catalyst: The most common method for the syn-hydrogenation of alkynes is the use of Lindlar's catalyst. msu.educhemistrysteps.com This catalyst consists of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, such as lead acetate (B1210297) and quinoline. msu.edu The poison modifies the catalyst's surface, reducing its activity to prevent the subsequent reduction of the initially formed alkene. msu.educhemistrysteps.com The reaction mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the delivery of hydrogen atoms to the same face of the triple bond, resulting in the exclusive formation of the cis-alkene. msu.edu
Electrochemical Reduction: More recent advancements include electrocatalytic methods for the hydrogenation of alkynes. An electrochemical approach using a palladium catalyst has been shown to produce Z-alkenes with high chemo- and stereoselectivity. rsc.org In this system, the hydrogen is typically sourced from the solvent under cathodic conditions, offering a green and efficient alternative to traditional methods. rsc.org
Below is a summary of typical conditions for the synthesis of (Z)-alkenyl derivatives.
| Method | Catalyst/Reagents | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | Heterogeneous catalysis; catalyst is "poisoned" to prevent over-reduction. | syn-addition; high selectivity for (Z)-isomer. | msu.educhemistrysteps.com |
| Electrochemical Reduction | Palladium catalyst, protic solvent (e.g., methanol) | Green chemistry approach; avoids gaseous H₂; high efficiency. | High chemo- and stereoselectivity for (Z)-isomer. | rsc.org |
Synthesis of (E)-Alkenyl Derivatives
The synthesis of (E)-alkenes requires an anti-addition of hydrogen across the alkyne's triple bond. This is typically achieved through dissolving metal reduction or other specialized reagent systems.
Dissolving Metal Reduction: The classic method for producing trans-alkenes from alkynes is the Birch reduction, which involves using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia. msu.educhemistrysteps.com The mechanism proceeds through a radical anion intermediate. An electron transfer from the sodium atom to the alkyne forms a radical anion, which is then protonated by ammonia. A second electron transfer creates a vinyl carbanion, which is subsequently protonated to yield the final trans-alkene. The stereochemical preference for the trans product arises from the greater stability of the intermediate in which the bulky aryl groups are positioned on opposite sides of the developing double bond. chemistrysteps.com
CS₂/KOH System: A more recent and practical method involves the use of a carbon disulfide/potassium hydroxide (B78521) (CS₂/KOH) system in the presence of water. This cost-effective system promotes a highly stereoselective semi-reduction of various diarylalkynes to their corresponding (E)-alkenes in moderate to excellent yields. acs.org The reaction is believed to proceed via an in situ generated trithiocarbonate (B1256668) anion (CS₃²⁻), which acts as the reducing agent, with water serving as the hydrogen source. acs.org This method demonstrates good functional group tolerance, making it a versatile tool for organic synthesis. acs.org
The following table summarizes conditions that favor the formation of (E)-isomers.
| Method | Reagents | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Radical anion mechanism; requires cryogenic temperatures (-78 °C). | anti-addition; high selectivity for (E)-isomer. | msu.educhemistrysteps.com |
| CS₂/KOH System | CS₂, KOH, H₂O | Cost-effective and practical; operates at higher temperatures (120 °C). | High stereoselectivity for (E)-isomer. | acs.org |
Advanced Polymeric Materials and Their Applications Derived from Bis 4 Phenoxyphenyl Acetylene
Development of High-Performance Thermosetting Resins and Composites
Acetylene-terminated resins, including those derived from Bis(4-phenoxyphenyl)acetylene, represent a significant class of high-performance thermosets. nasa.gov These materials are prized for their ability to cure via an addition reaction mechanism, a process that avoids the production of volatile by-products. nasa.govnasa.gov This characteristic is crucial for creating high-quality, durable components. The cured polymers exhibit high thermal stability and retain their properties well, even after exposure to humidity. nasa.gov
A primary advantage of acetylene-terminated resins is their ability to be thermally polymerized without the evolution of volatile by-products. google.com The curing process involves an addition reaction where the terminal acetylene (B1199291) groups react to form a highly cross-linked aromatic network. nasa.gov Because no small molecules like water or solvents are released during this polymerization, the resulting composite structures and molded articles are free from the undesirable voids that can compromise mechanical integrity and performance. google.com This void-free nature is a critical factor for applications in demanding environments such as aerospace, where structural reliability is paramount. google.comworldscientific.com Various cure cycles can be employed to achieve high-quality, void-free castings with consistent physical properties. dtic.mil
The combination of high thermal stability, excellent mechanical properties, and void-free curing makes acetylene-terminated resins highly suitable for use as matrix resins in advanced composites for the aerospace and aeronautics industries. nasa.govgoogle.comspecificpolymers.com These materials are used to bind reinforcing fibers, such as carbon or graphite (B72142) fibers, together, transferring load between the fibers and protecting them from environmental degradation. dtic.milspecificpolymers.com The resulting composites are lightweight yet strong and can withstand the extreme temperatures and stresses encountered in aircraft and aerospace systems. google.comspecificpolymers.com Resins with backbone structures like ether-sulfones or those based on bisphenol-A can be processed under conditions similar to state-of-the-art epoxies, while offering superior performance at elevated temperatures. nasa.govnasa.gov
The properties of acetylene-terminated resins can be precisely tailored to meet the requirements of specific applications through blending with other polymers or by modifying their chemical structure. nasa.govdtic.mil For instance, the processability of these resins can be manipulated by blending them with varying amounts of reactive diluents or by adjusting the chain length of the oligomers between the terminal acetylene groups. nasa.govnasa.govdtic.mil Increasing the length of the oligomer has been shown to correlate with increased toughness in the cured resin. dtic.mil Blending acetylene-terminated resins, such as those based on bisphenol A, with other thermosets like bismaleimides allows for the creation of materials with a customized balance of thermal and mechanical properties. researchgate.net This approach enables the development of resin systems with optimized toughness, processability, and service temperature for advanced applications. dtic.mil
Table 1: Influence of Blending and Curing on Thermoset Properties
| Material System | Composition | Curing Conditions | Key Finding | Reference |
| Bispropargyl ether of bisphenol-A (BPEBPA) / Bismaleimide (B1667444) (BMIE) Blends | Various weight ratios (e.g., 80:20, 60:40) | Isothermal polymerization at 200°C for 0-24h | Decomposition temperature becomes constant after 12h of curing, indicating stable cross-linking. | researchgate.net |
| Acetylene Terminated Resins (Generic) | Varies | Thermal Cure | Processability can be manipulated by varying chain length or blending with reactive diluents. | nasa.govnasa.gov |
| Bromine Terminated Oligomers (Precursors) | Resorcinol, Bis-phenol A, 4,4'-thiodiphenol (B147510) based | Ullmann Condensation | Control of oligomer length allows for tailoring of processability, toughness, and use temperature. | dtic.mil |
Functional Polymers for Optoelectronic and Electronic Devices
The rigid, conjugated structure of the acetylene unit in this compound makes it an excellent building block for functional polymers used in electronic and optoelectronic devices. These polymers often feature extended π-electron systems, which are responsible for their unique electronic and light-emitting properties.
A key strategy in the design of functional conjugated polymers is the ability to tune the electronic band gap, which determines the material's absorption and emission characteristics. mdpi.com This is often achieved by creating donor-acceptor (D-A) type polymers. mdpi.comscielo.br In this design, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. mdpi.com While this compound provides a conjugated building block, it can be copolymerized with various electron-accepting arylenes via methods like Sonogashira or Stille coupling to produce poly(arylene ethynylene)s. mdpi.comd-nb.info By carefully selecting the donor and acceptor units, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, allowing for precise control over the polymer's band gap. mdpi.commdpi.com This designability makes it possible to create materials with specific photoelectric properties for applications in devices like organic solar cells and light-emitting diodes. mdpi.com
Polymers incorporating the phenoxyphenyl acetylene moiety exhibit interesting photophysical and electroluminescent properties. researchgate.net The introduction of different substituents or the variation of intramolecular connectivity can significantly regulate these properties. researchgate.netrsc.org For instance, attaching flexible phenoxy groups to a rigid core can improve the light-emitting characteristics of the resulting materials. researchgate.net The emission color and efficiency of these conjugated polymers are directly related to their chemical structure and electronic band gap. researchgate.netmdpi.com Studies on related D-A polymers show that they can exhibit broad absorption spectra, with some absorbing well into the near-infrared (NIR) region, and possess low optical bandgaps, making them suitable for various optoelectronic applications. scielo.br The electroluminescence characteristics, crucial for organic light-emitting diodes (OLEDs), can be optimized by engineering the polymer structure to achieve balanced charge transport and high quantum efficiencies. rsc.org
Table 2: Photophysical Properties of Related Functional Polymers
| Polymer/Complex Type | Structural Feature | Key Photophysical Property | Potential Application | Reference |
| Donor-Acceptor Copolymers | Phenoxazine (donor) and diketopyrrolopyrrole (acceptor) | Broad absorption (500-900 nm), low optical bandgap (~1.40 eV). | Organic electronics | scielo.br |
| Poly(arylene ethynylene) Nanoparticles | Copolymerization with electron-accepting units | Absorption in red and NIR regions; fluorescence at long wavelengths (~700 nm). | Bioimaging | d-nb.info |
| Ir(III) Cyclometalated Complexes | 2-(4-phenoxyphenyl)-5-methylpyridine ligand | Green phosphorescent emission. | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| π-Functionalized 1,5-diazocines | Tuned intramolecular bridging and terminal groups | Modulated photophysical and hole-transporting attributes; improved electroluminescence. | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
Table 3: Compound Names
| Abbreviation/Common Name | Chemical Name |
| BPEBPA | Bispropargyl ether of bisphenol-A |
| BMIE | 4,4'-bismaleimido diphenyl ether |
| BAPP | Bis(4-(4-aminophenoxy)phenyl)propane |
| DDM | 4,4'-Diaminodiphenylmethane |
| BTDA | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride |
| PMDA | Pyromellitic dianhydride |
| BDAF | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane |
| HFA | Hexafluoroacetone |
Theoretical and Computational Investigations of Bis 4 Phenoxyphenyl Acetylene and Its Reactivity
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the geometry and electronic characteristics of Bis(4-phenoxyphenyl)acetylene at the molecular level. Methods like Density Functional Theory (DFT) are often employed to provide a detailed picture of the molecule's orbitals and potential for interaction. researchgate.netnih.gov
The structure of this compound features several phenyl rings, whose aromaticity is a key determinant of the molecule's stability and electronic properties. Aromaticity is typically characterized by a cyclic, planar structure with a continuous ring of p-orbitals that is fully conjugated. masterorganicchemistry.com According to Hückel's rule, for a molecule to be aromatic, its system of pi electrons must equal 4n+2, where n is a non-negative integer. masterorganicchemistry.comyoutube.com The phenyl rings in this compound each contain 6 pi electrons, satisfying this rule and confirming their aromatic character.
The acetylene (B1199291) linker (–C≡C–) facilitates electronic conjugation between the two phenoxyphenyl moieties. This extended conjugation influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy band gap, is a critical parameter that dictates the electronic and optical properties of the molecule. researchgate.net Computational methods can precisely calculate the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies easier electronic excitation, which is relevant for applications in optoelectronics.
Table 1: Key Electronic Properties Investigated by Quantum Chemical Calculations
| Property | Description | Computational Method | Significance |
|---|---|---|---|
| Aromaticity | Stability derived from cyclic, conjugated pi systems. | Hückel's Rule Analysis, Nucleus-Independent Chemical Shift (NICS) | Confers high thermodynamic stability to the phenyl rings. |
| Conjugation | Delocalization of pi electrons across the molecule. | Molecular Orbital (MO) Analysis | Affects electronic communication between molecular fragments and influences the HOMO-LUMO gap. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | DFT, Ab initio methods | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | DFT, Ab initio methods | Relates to the molecule's ability to accept electrons. |
| Energy Band Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO/LUMO energies | Determines the energy required for electronic excitation and influences optical properties. |
Time-dependent density functional theory (TD-DFT) is a common computational technique used to predict the electronic absorption spectra (such as UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. researchgate.net For this compound, these calculations would likely reveal strong absorptions in the ultraviolet region, corresponding to π→π* transitions within the conjugated system.
Furthermore, quantum chemical calculations can elucidate the nature and strength of intermolecular interactions. nih.govmdpi.com By mapping the molecular electrostatic potential (MEP), regions of positive and negative charge on the molecule's surface can be visualized. researchgate.net This allows for the prediction of non-covalent interactions such as π-π stacking between the aromatic rings and weaker C-H···π interactions, which govern how molecules pack in the solid state and influence the bulk properties of the material. rsc.org
Computational Modeling of Polymerization and Oligomerization Pathways
Computational modeling is instrumental in exploring the mechanisms by which this compound monomers can react to form polymers and oligomers. These simulations provide a dynamic view of the reaction process, identifying the most energetically favorable pathways.
A reaction energy profile, also known as a reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products. wikipedia.org Such profiles are essential for understanding the kinetics of a reaction. youtube.com The highest point on this pathway is the transition state, an unstable arrangement of atoms that represents the energy barrier that must be overcome for the reaction to proceed. savemyexams.com The energy difference between the reactants and the transition state is the activation energy (Ea). savemyexams.comchemguide.co.uk
For the thermal polymerization of this compound, computational methods can be used to locate the transition state structures and calculate the activation energies for different potential reaction pathways. k-state.edu A lower activation energy indicates a faster reaction rate. By comparing the energy profiles of various proposed mechanisms, the most likely reaction pathway can be determined. wikipedia.org
Table 2: Components of a Theoretical Reaction Energy Profile
| Component | Definition | Significance |
|---|---|---|
| Reactants | The starting molecule(s) in the reaction (e.g., this compound monomers). | The initial energy state of the system. |
| Products | The final molecule(s) after the reaction (e.g., polymer or oligomer). | The final energy state of the system. |
| Transition State | The highest energy point along the reaction pathway, where bonds are partially broken and formed. savemyexams.com | Represents the kinetic barrier to the reaction; its structure provides insight into the reaction mechanism. |
| Activation Energy (Ea) | The minimum energy required to initiate the reaction; the energy difference between reactants and the transition state. chemguide.co.uk | Determines the rate of the reaction; a lower Ea corresponds to a faster reaction. |
| Intermediate | A temporarily stable species formed during the reaction, located in an energy well between two transition states. wikipedia.orgchemguide.co.uk | Its presence indicates a multi-step reaction mechanism. |
The polymerization of acetylene-containing compounds can proceed through various mechanisms. Computational simulations can help distinguish between these possibilities. A concerted mechanism involves the simultaneous formation and breaking of multiple bonds in a single transition state. In contrast, a biradical mechanism is a stepwise process that involves the formation of an intermediate species with two unpaired electrons (a biradical).
Supramolecular Architectures and Self Assembly Processes Involving Bis 4 Phenoxyphenyl Acetylene Motifs
Rational Design of Acetylene-Based Building Blocks for Supramolecular Systems
The rational design of molecular components is a cornerstone of supramolecular chemistry, enabling the construction of functional architectures from the bottom up. Acetylene (B1199291) derivatives are particularly valuable as building blocks due to the linear and rigid geometry of the C≡C triple bond. nih.gov This inherent rigidity provides a predictable and straight-line trajectory for extending molecular structures, making them ideal for creating well-defined nanoscale assemblies, polymers, and frameworks. nih.gov
Bis(4-phenoxyphenyl)acetylene is a prime example of such a rationally designed building block. Its design incorporates several key features:
A Rigid Acetylene Linker: The central acetylene unit acts as a stiff, linear spacer, ensuring that the terminal phenoxyphenyl groups are held apart at a fixed distance and orientation. This prevents conformational ambiguity and promotes long-range order in the resulting assemblies.
Bulky Aromatic Groups: The large surface area of the four phenyl rings provides ample opportunity for π-π stacking and hydrophobic interactions, which are primary driving forces for self-assembly in nonpolar environments.
Ether Linkages: The oxygen atoms in the phenoxy groups introduce polarity and the potential for acting as hydrogen bond acceptors, adding another layer of control over the assembly process.
The combination of a rigid core with functionalizable terminal groups makes molecules like this compound highly tunable for applications in materials science.
Exploration of Non-Covalent Interactions in Assembly Formation
The self-assembly of this compound into ordered superstructures is directed by a subtle interplay of various non-covalent interactions. While the molecule itself is symmetrical and lacks strong directional functionalities, its constituent parts can engage in several types of weak interactions that collectively guide the formation of stable assemblies.
| Interaction Type | Interacting Moiety on this compound | Typical Energy Range (kJ/mol) |
| Hydrogen Bonding | Ether oxygen (acceptor), Aromatic C-H (weak donor) | 2 - 20 (for weak C-H···O) |
| Coordination Bonding | Acetylene π-system | 20 - 200+ |
| π-π Stacking | Phenyl rings | 5 - 50 |
| Hydrophobic Interactions | Entire nonpolar structure | Variable, entropy-driven |
Coordination Chemistry and Metal-Acetylene Complexes
The electron-rich π-system of the acetylene triple bond is capable of coordinating to transition metals in an η² (side-on) fashion. nih.govsemanticscholar.org This interaction is a powerful tool for constructing discrete metallosupramolecular architectures or infinite coordination polymers. Metals such as copper(I), silver(I), platinum(II), and palladium(II) are commonly used to form stable complexes with acetylene ligands. researchgate.netresearchgate.net The linear geometry of this compound makes it an excellent candidate for use as a ditopic ligand, potentially forming large metallacycles or linear coordination polymers upon reaction with appropriate metal precursors. researchgate.netmdpi.com The properties of the resulting complex would depend on the coordination geometry of the metal ion and the stoichiometry of the reaction.
π-π Stacking and Hydrophobic Interactions in Self-Assembly
Given the presence of four phenyl rings, π-π stacking is a dominant non-covalent interaction in the self-assembly of this compound. mdpi.comresearchgate.net These interactions arise from the electrostatic attraction between the electron-rich π-faces and electron-poor σ-frameworks of adjacent aromatic rings. The assembly can be further stabilized by dispersion forces. Common stacking geometries include face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements. In the solid state, these interactions dictate the molecular packing, often leading to the formation of columnar or layered structures. rsc.orgrsc.org In solution, particularly in polar solvents, the hydrophobic effect also plays a crucial role, driving the aggregation of the nonpolar molecules to minimize their contact with the solvent.
Fabrication of Ordered Supramolecular Polymers and Nanostructures
The directed self-assembly of this compound, driven by the non-covalent interactions described above, can lead to the formation of highly ordered, extended structures such as supramolecular polymers and well-defined nanostructures.
| Supramolecular Architecture | Primary Driving Force(s) | Key Molecular Feature |
| Metal-Acetylene Complexes | Coordination bonding | Acetylene π-system |
| Supramolecular Polymers | π-π Stacking, Hydrophobic Interactions | Extended aromatic system, Rigidity |
| Linear Helical Structures | π-π Stacking, Steric Hindrance | Bulky terminal groups |
| Pseudorotaxanes | Host-Guest Interactions, Hydrophobic Effect | Linear, rod-like shape |
Formation of Linear Helical Structures and Pseudorotaxanes
The combination of a rigid, linear core and bulky terminal groups in this compound creates the potential for forming helical supramolecular polymers. The steric hindrance of the large phenoxyphenyl groups may prevent simple co-planar stacking, inducing a slight rotational offset between successive molecules in an aggregate. This progressive twist can propagate along the stacking axis, resulting in a helical structure.
Furthermore, the rigid, rod-like shape of this compound makes it a suitable "guest" molecule for the formation of pseudorotaxanes. semanticscholar.org In this type of host-guest assembly, the linear molecule threads through the cavity of a macrocyclic "host" molecule, such as a cyclodextrin, cucurbituril, or pillararene. The formation and stability of such a complex would be driven by complementary size and shape, as well as favorable intermolecular interactions (e.g., hydrophobic and C-H···π interactions) between the guest rod and the host's internal cavity.
Self-Assembly into Nanorods, Nanoparticles, and Nanofibers
Detailed research findings on the specific self-assembly of this compound into nanorods, nanoparticles, and nanofibers are not extensively available in the public domain. The linear and rigid structure imparted by the acetylene linkage is a known feature in the formation of supramolecular architectures in related compounds, such as bis(4-pyridyl)acetylene. This linearity can favor ordered packing and the formation of one-dimensional or other organized structures. However, specific studies detailing the conditions and resulting morphologies for this compound are not sufficiently documented in available scientific literature.
Functional Supramolecular Systems with Responsive Properties
Information regarding the incorporation of this compound into functional supramolecular systems with responsive properties is limited. While the phenoxyphenyl groups might suggest potential for host-guest interactions or responsiveness to certain stimuli, specific research demonstrating such properties in systems containing this compound is not readily found in the surveyed literature. The development of stimuli-responsive materials is an active area of research, with many systems based on components that can undergo conformational changes or reversible interactions in response to external triggers like light, pH, or temperature. However, the role of this compound in such systems has not been a prominent subject of published research.
Future Directions and Emerging Research Opportunities
Development of Green and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For bis(4-phenoxyphenyl)acetylene and its derivatives, a shift away from traditional synthetic routes that often rely on harsh reagents and generate significant waste is paramount. Future research should prioritize the development of more environmentally benign and efficient synthetic protocols.
One promising avenue is the exploration of catalyst systems that enable milder reaction conditions. While palladium-catalyzed cross-coupling reactions are a staple in the synthesis of diarylacetylenes, the development of next-generation catalysts with higher turnover numbers and the ability to function in greener solvents, such as water or bio-derived solvents, is a key objective. Furthermore, leveraging alternative energy sources like microwave irradiation or mechanochemistry could significantly reduce reaction times and energy consumption. A practical one-pot protocol for synthesizing diarylacetylenes from arylaldehydes has been developed, showcasing a move towards more efficient synthetic processes. rsc.org
The exploration of enzymatic or bio-inspired catalytic systems presents a long-term goal for the sustainable synthesis of this compound. Although currently in its nascent stages for this class of compounds, biocatalysis offers the potential for highly selective transformations under ambient conditions, minimizing the environmental footprint of the synthetic process.
| Synthetic Approach | Key Advantages | Research Focus |
| Next-Generation Catalysis | Higher efficiency, milder conditions, use of greener solvents. | Development of novel palladium or copper catalysts with enhanced activity and stability. |
| Alternative Energy Sources | Reduced reaction times, lower energy consumption. | Optimization of microwave-assisted and mechanochemical synthetic protocols. |
| Biocatalysis | High selectivity, ambient reaction conditions, minimal waste. | Identification and engineering of enzymes for C-C bond formation. |
Precision Polymerization for Macromolecular Engineering
The acetylenic core of this compound makes it an attractive monomer for the synthesis of conjugated polymers. These materials are of significant interest for their potential applications in electronics and photonics. However, controlling the polymerization process to achieve well-defined macromolecular architectures remains a challenge.
Future research in this area should focus on the implementation of precision polymerization techniques. Living polymerization methods, such as those catalyzed by rhodium(I) complexes, offer a pathway to polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com This level of control is crucial for establishing clear structure-property relationships and optimizing material performance.
Furthermore, the synthesis of well-defined block copolymers incorporating this compound segments could lead to novel materials with tunable self-assembly behaviors. These materials could find applications in areas such as nano-patterning and drug delivery. The ability to precisely engineer the macromolecular structure will be a key enabler for the development of next-generation functional polymers based on this monomer. wiley.com
| Polymerization Technique | Desired Outcome | Potential Applications |
| Living Polymerization | Controlled molecular weight, narrow polydispersity. | Organic electronics, sensors. |
| Block Copolymerization | Self-assembly into ordered nanostructures. | Nanopatterning, controlled release systems. |
| Stereospecific Polymerization | Control over polymer tacticity. | Chiral recognition, optoelectronic devices. |
Integration into Hybrid and Multicomponent Advanced Materials Systems
The unique properties of this compound can be further enhanced by integrating it into hybrid and multicomponent materials. This approach allows for the creation of materials with synergistic properties that are not achievable with the individual components alone.
One promising direction is the development of metal-organic frameworks (MOFs) incorporating this compound as a linker. The rigid nature of the acetylene (B1199291) unit and the potential for functionalization of the phenoxyphenyl groups could lead to MOFs with tailored pore sizes and chemical environments for applications in gas storage and separation. frontiersin.orgnih.gov
Another area of interest is the creation of polymer nanocomposites where this compound-based polymers serve as the matrix for inorganic nanoparticles. The strong interactions between the polymer and the nanoparticles can lead to enhanced mechanical, thermal, and electronic properties. For instance, incorporating conductive nanoparticles could lead to novel materials for electromagnetic interference shielding or transparent conductive films.
| Material System | Key Property Enhancement | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Tailored porosity, selective adsorption. | Gas storage, catalysis, chemical sensing. |
| Polymer Nanocomposites | Improved mechanical strength, enhanced conductivity. | Lightweight structural components, flexible electronics. |
| Organic-Inorganic Hybrids | Synergistic optical and electronic properties. | Photovoltaics, light-emitting diodes. |
Advanced Characterization Techniques for In-Operando Studies
A deep understanding of the structure-property-performance relationships in materials derived from this compound requires the use of advanced characterization techniques. Of particular importance is the ability to study these materials in-operando, that is, while they are functioning in a device or under relevant operating conditions.
For example, in-situ grazing-incidence X-ray scattering (GIXS) can provide real-time information on the evolution of morphology during the processing of thin films of this compound-based polymers. This information is crucial for optimizing the performance of organic electronic devices. Similarly, operando Raman spectroscopy can be used to probe the molecular-level changes that occur in these materials during electrochemical processes, providing insights into degradation mechanisms and charge transport.
The development and application of these advanced characterization techniques will be instrumental in accelerating the design and optimization of materials based on this compound.
| Characterization Technique | Information Gained | Relevance |
| In-operando GIXS | Real-time evolution of thin-film morphology. | Optimization of organic electronic device performance. |
| Operando Raman Spectroscopy | Molecular-level changes during electrochemical cycling. | Understanding charge transport and degradation mechanisms. |
| Transient Absorption Spectroscopy | Dynamics of excited states. | Design of more efficient optoelectronic materials. |
Synergistic Coupling of Experimental Synthesis with High-Throughput Computational Screening
The vast chemical space accessible through derivatization of the this compound scaffold presents both an opportunity and a challenge. Synthesizing and characterizing every possible derivative is infeasible. High-throughput computational screening offers a powerful tool to navigate this chemical space and identify promising candidate molecules for specific applications. ewadirect.com
By combining quantum chemical calculations with machine learning algorithms, it is possible to predict the properties of virtual libraries of this compound derivatives. This in silico screening can identify candidates with, for example, optimal electronic properties for organic semiconductors or specific binding affinities for sensor applications. The most promising candidates can then be prioritized for experimental synthesis and characterization, creating a synergistic feedback loop between computation and experiment. This approach has the potential to significantly accelerate the materials discovery process. nih.govarxiv.org
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, optical properties. | Rational design of materials for optoelectronics. |
| Molecular Dynamics (MD) Simulations | Polymer chain conformation, morphology. | Understanding self-assembly and mechanical properties. |
| Machine Learning (ML) | Structure-property relationships. | Accelerated discovery of new functional materials. |
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of Bis(4-phenoxyphenyl)acetylene?
To optimize synthesis parameters (e.g., temperature, catalyst loading, solvent polarity), employ a factorial design approach to systematically evaluate interactions between variables. For example:
- 2^k factorial designs allow simultaneous testing of multiple factors, reducing experimental runs while identifying significant variables .
- Post-synthesis, validate purity using HPLC or GC-MS, referencing protocols for analogous acetylene derivatives .
| Factor | Level 1 | Level 2 | Response (Yield %) |
|---|---|---|---|
| Temperature | 80°C | 120°C | 65 vs. 82 |
| Catalyst | 5 mol% | 10 mol% | 70 vs. 77 |
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- FT-IR/NMR : Confirm acetylene C≡C stretching (~2100 cm⁻¹) and aryl proton environments (δ 6.8–7.5 ppm in ¹H NMR) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification .
- XRD : Resolve crystalline structure discrepancies by comparing experimental vs. simulated diffraction patterns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Follow Chemical Hygiene Plan guidelines : Use fume hoods for synthesis, nitrile gloves for handling, and inert-atmosphere storage to prevent degradation .
- Reference safety data sheets (SDS) for aryl acetylenes, emphasizing flammability and reactivity with oxidizing agents .
Q. How does this compound function in polymer or materials science applications?
- As a rigid-rod monomer , its acetylene group enables polymerization via Sonogashira coupling. Optimize reaction conditions (Pd catalyst, CuI co-catalyst) to achieve high molecular weight poly(arylene ethynylene)s .
- Characterize thermal stability via TGA (decomposition >300°C) and compare with DFT-predicted bond dissociation energies .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound?
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies?
- Perform stopped-flow UV-Vis spectroscopy to track intermediate formation in cross-coupling reactions.
- Fit data to Michaelis-Menten models for catalytic cycles, adjusting for steric effects from phenoxy substituents .
Q. What advanced separation techniques improve purification of this compound from byproducts?
- High-performance membrane chromatography (HPMC) with tetrahydrofuran/hexane gradients enhances resolution of acetylene derivatives from diaryl ether impurities .
- Compare with preparative HPLC using chiral columns for enantiomeric separation, if applicable .
Q. How do substituent effects on the phenoxy groups influence the compound’s reactivity?
Q. What theoretical frameworks guide the study of structure-property relationships in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
